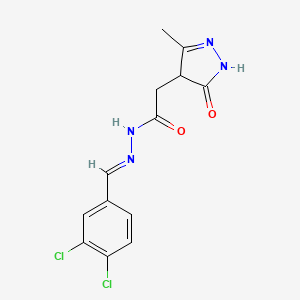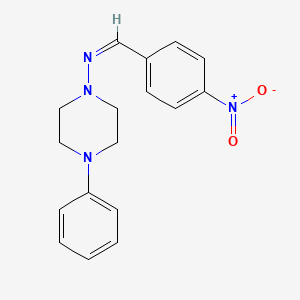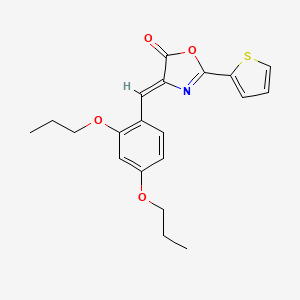![molecular formula C18H20N2O3S B3896961 1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3896961.png)
1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine
Overview
Description
1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MBI, and it is a member of the imidazolidine family of compounds. MBI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry.
Mechanism of Action
The mechanism of action of MBI is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. MBI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MBI has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBI has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, MBI has been shown to have anti-inflammatory and antioxidant activity. MBI has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MBI in laboratory experiments is its high potency and specificity. MBI has been shown to have potent anticancer and antimicrobial activity at low concentrations, making it a cost-effective and efficient compound for use in laboratory experiments. However, one limitation of using MBI in laboratory experiments is its potential toxicity. MBI has been shown to have toxic effects on normal cells, making it important to carefully monitor its use in laboratory experiments.
Future Directions
There are several future directions for research on MBI. One area of research is the development of new cancer therapies based on MBI. Researchers are currently investigating the use of MBI in combination with other anticancer drugs to improve its efficacy and reduce toxicity. Additionally, researchers are investigating the potential use of MBI in the development of new antibiotics to combat drug-resistant bacterial infections. Finally, researchers are investigating the potential use of MBI in the development of new materials with unique properties, such as self-healing materials and sensors.
Scientific Research Applications
MBI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MBI is in the field of medicinal chemistry. MBI has been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, MBI has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(4-methylphenyl)-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-3-7-16(8-4-14)18(21)19-11-12-20(13-19)24(22,23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVRIBXVVLUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B3896878.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896886.png)
![3-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B3896892.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896900.png)

![N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3896914.png)
![ethyl 2-[3-(acetyloxy)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3896917.png)

![N-[4-(methylthio)benzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3896937.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B3896971.png)
